molecular formula C8H9F2NO B13321896 (1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol

(1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol

Cat. No.: B13321896
M. Wt: 173.16 g/mol
InChI Key: UDCMGTBJSZKHID-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and (S)-2-aminoethanol.

    Reaction Conditions: The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride to reduce the intermediate compounds to the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted aromatic compounds.

Scientific Research Applications

(1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The fluorine atoms enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol: Similar structure but with fluorine atoms at different positions on the benzene ring.

    (1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol: Another isomer with fluorine atoms at different positions.

    (1S)-2-amino-1-(2,5-dichlorophenyl)ethan-1-ol: Similar compound with chlorine atoms instead of fluorine.

Uniqueness

The unique positioning of the fluorine atoms in (1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its stability, reactivity, and potential biological activity set it apart from other similar compounds.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(1S)-2-amino-1-(2,5-difluorophenyl)ethanol

InChI

InChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1

InChI Key

UDCMGTBJSZKHID-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@@H](CN)O)F

Canonical SMILES

C1=CC(=C(C=C1F)C(CN)O)F

Origin of Product

United States

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